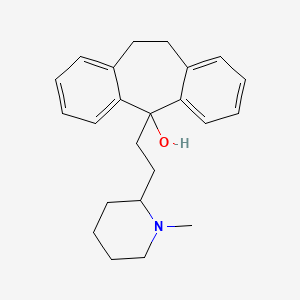
10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzocycloheptenes. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo various transformations such as alkylation, cyclization, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its therapeutic potential in treating certain conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
- 5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol
Uniqueness
10,11-Dihydro-5-(2-(1-methyl-2-piperidyl)ethyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dibenzocycloheptene core with a piperidyl side chain makes it a compound of interest for various research applications.
Propiedades
Número CAS |
67195-30-6 |
|---|---|
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
2-[2-(1-methylpiperidin-2-yl)ethyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c1-24-17-7-6-10-20(24)15-16-23(25)21-11-4-2-8-18(21)13-14-19-9-3-5-12-22(19)23/h2-5,8-9,11-12,20,25H,6-7,10,13-17H2,1H3 |
Clave InChI |
CSTOWSPJSWAWAI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
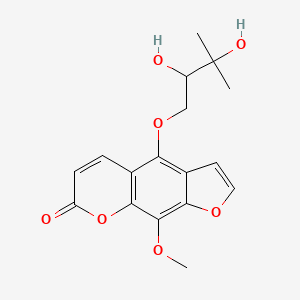
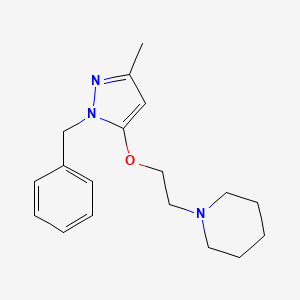
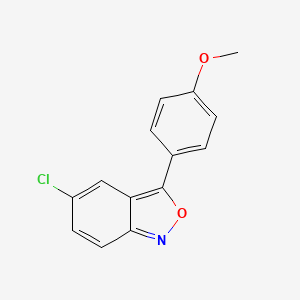
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
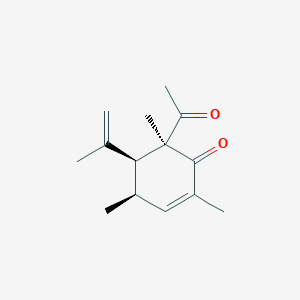
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
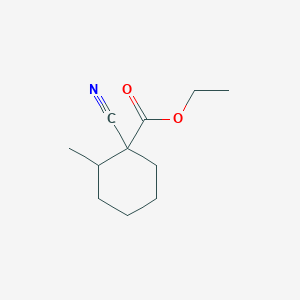

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)
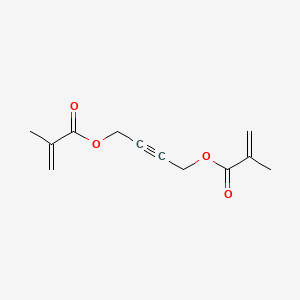
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

